Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate
Description
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate is a fluorinated ester characterized by an octadecyl (C18) alkyl chain linked to a heptafluorobutanoate group. This structure confers unique thermal, chemical, and surface-active properties, making it relevant in materials science, lubrication, and chromatography. The compound’s fluorinated moiety enhances thermal stability and hydrophobicity, while the long alkyl chain influences molecular packing and phase behavior .
Properties
CAS No. |
400-57-7 |
|---|---|
Molecular Formula |
C22H37F7O2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C22H37F7O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-19(30)20(23,24)21(25,26)22(27,28)29/h2-18H2,1H3 |
InChI Key |
ABJHYFXBHBSPMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the esterification of octadecanol (1-octadecanol) with heptafluorobutyric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction can be represented as follows:
C18H37OH+C4HF7COOH→C22H37F7O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, regenerating its parent acid (heptafluorobutyric acid) and alcohol (octadecanol).
Acidic hydrolysis :
Basic hydrolysis :
Both pathways involve cleavage of the ester bond, with the fluorinated acid contributing to the compound’s resistance to further degradation due to the strong C–F bonds.
Transesterification Reactions
Transesterification occurs when the compound reacts with other alcohols (R’OH) in the presence of an acid catalyst, yielding a new ester (R’OCO-CF₃CF₂CF₂) and octadecanol:
Reaction equation :
This reaction is reversible and leverages the compound’s ester functionality for modifications in surfactant applications.
Structural and Reactivity Analysis
The compound’s reactivity is governed by its amphiphilic structure , combining a hydrophobic octadecyl chain (C₁₈H₃₇) and a hydrophilic perfluorinated ester group (CF₃CF₂CF₂COO⁻). The fluorinated moiety enhances stability due to the inert C–F bonds, making it resistant to thermal or oxidative degradation .
Key structural features :
| Feature | Description |
|---|---|
| Hydrophobic tail | Long-chain alkyl group (C₁₈H₃₇) |
| Hydrophilic head | Perfluorinated ester group (CF₃CF₂CF₂COO⁻) |
| Amphiphilic nature | Enables surfactant behavior in aqueous systems |
Scientific Research Applications
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate is primarily related to its ability to interact with various molecular targets through hydrophobic and fluorophilic interactions. The long octadecyl chain provides hydrophobic interactions, while the heptafluorobutanoate group offers fluorophilic interactions, making it effective in modifying surfaces and enhancing the properties of materials .
Comparison with Similar Compounds
Thermal Stability and Mesomorphic Behavior
Key Comparison:
- Shorter Alkyl Chain Analogs (e.g., Octyl, Hexadecyl Derivatives): Evidence from hydrogen-bonded liquid crystals (HBLCs) shows that increasing alkyl chain length (e.g., from C10 to C18) raises melting/clearing points due to increased molecular mass. However, longer chains like octadecyl reduce mesomorphic stability by diluting the molecular core and lowering packing efficiency. For instance, HBLC P16:4Cl (C16 chain) exhibits a lower mesomorphic range than shorter-chain analogs . Octadecyl 2,2,3,3,4,4,4-Heptafluorobutanoate: The octadecyl chain in this compound likely follows this trend, displaying higher melting points but reduced mesophase stability compared to shorter-chain fluorinated esters.
Table 1: Thermal Properties of Fluorinated Esters with Varying Alkyl Chains
| Compound | Alkyl Chain Length | Melting Point Trend | Mesomorphic Stability |
|---|---|---|---|
| Octyl Heptafluorobutanoate | C8 | Lower | Higher |
| Hexadecyl Heptafluorobutanoate | C16 | Moderate | Moderate |
| Octadecyl Heptafluorobutanoate | C18 | Higher | Lower |
Lubrication and Surface Interaction
Key Comparison:
- Halogenated Paraffins (e.g., Octadecyl Chloride): Long-chain halogenated paraffins like octadecyl chloride (C18Cl) exhibit low friction in solid states but increased friction above their melting points (~20°C). This behavior stems from the absence of reactive chloride film formation on metal surfaces, even at elevated temperatures . this compound: The fluorinated ester’s stronger C-F bonds likely enhance thermal stability (>300°C) compared to C-Cl bonds in octadecyl chloride. This could reduce friction degradation at high temperatures, making it suitable for high-performance lubricants.
Table 2: Lubrication Properties of C18 Halogenated Compounds
| Compound | Functional Group | Thermal Stability | Friction Behavior (Solid vs. Melted) |
|---|---|---|---|
| Octadecyl Chloride | -Cl | Stable to ~300°C | Low (solid), High (melted) |
| Octadecyl Heptafluorobutanoate | -CF₃(CF₂)₂COO- | >300°C | Potentially lower degradation |
Chromatographic Retention and Selectivity
Key Comparison:
- Octadecyl-Bonded Silicas (C18 Chromatography Phases): In reversed-phase chromatography, octadecyl-bonded silicas exhibit higher retention for nonpolar analytes due to stronger hydrophobic interactions. For example, Table IV in chromatographic studies shows distinct retention patterns for C18 phases compared to shorter-chain analogs like C8 . this compound: The fluorinated ester’s combination of a C18 chain and electronegative fluorine atoms may alter selectivity in chromatography, offering unique interactions with polarizable analytes compared to non-fluorinated C18 phases.
Physical and Thermodynamic Properties
Key Comparison:
- 2-Hydroxyethyl Heptafluorobutanoate: Computational studies (Joback method) predict the heat capacity (Cp,gas) of this shorter-chain fluorinated ester to range from 314.05 to 356.26 J/mol·K . this compound: The longer C18 chain increases molecular weight and hydrophobicity, likely raising boiling points and reducing solubility in polar solvents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via esterification of heptafluorobutyric acid with octadecyl alcohol. Use coupling agents like DCC (dicyclohexylcarbodiimide) or acid chlorides (e.g., heptafluorobutyryl chloride) to improve yields. Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from nonpolar solvents is recommended. Monitor purity using HPLC with C18 columns (e.g., Shim-pack GIS C18), as fluorinated esters exhibit strong retention in reversed-phase systems .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 19F NMR : To confirm the presence and position of fluorine atoms (δ -70 to -130 ppm for CF3 groups).
- 1H NMR : Identify the octadecyl chain (δ 0.8–1.5 ppm for CH2/CH3 groups).
- IR Spectroscopy : Detect ester carbonyl stretching (~1740 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 480.54 for the parent ion, C23H39F7O2) and fragmentation patterns, as documented in NIST databases for analogous perfluorinated esters .
Advanced Research Questions
Q. How can contradictory data on the thermal stability of fluorinated esters be resolved?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., TGA results) may arise from experimental conditions. Standardize testing under inert atmospheres (N2) to avoid oxidation artifacts. Compare with structurally similar compounds like Nonadecyl heptafluorobutyrate (decomposition onset ~250°C) . Cross-validate using differential scanning calorimetry (DSC) and ensure sample purity via HPLC-MS to rule out impurities affecting stability .
Q. What experimental designs are suitable for evaluating environmental persistence?
- Methodological Answer :
- Biodegradation Studies : Incubate with soil or aquatic microbial consortia; monitor parent compound and degradation products (e.g., perfluorobutanoic acid) via LC-MS/MS.
- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 2–12) at 25–50°C, analyzing hydrolysis products with 19F NMR.
- Comparative Analysis : Use EPA/NIH mass spectral databases to identify persistent fluorinated fragments .
Q. How does the octadecyl chain length influence surface activity compared to shorter-chain analogs?
- Methodological Answer :
- Contact Angle Measurements : Compare hydrophobicity of coatings using water contact angle goniometry. Longer chains (C18) typically yield higher angles (>110°) than C8 or C12 analogs.
- Surface Tension Analysis : Use pendant drop tensiometry to assess interfacial behavior. Reference data from methyl or ethyl heptafluorobutyrates (e.g., surface tension ~15–20 mN/m) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
